molecular formula C12H12N2O B11947639 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one CAS No. 5527-45-7

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

Cat. No.: B11947639
CAS No.: 5527-45-7
M. Wt: 200.24 g/mol
InChI Key: PCZTWXRAMVQJJY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C12H12N2O. It is a member of the pyrimidinone family, characterized by a pyrimidine ring fused with a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the Biginelli reaction or similar condensation reactions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 5-Phenyl-2,4-dihydropyrimidin-4-one
  • 2,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one

Uniqueness

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

5527-45-7

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O/c1-8-11(10-6-4-3-5-7-10)12(15)14-9(2)13-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

PCZTWXRAMVQJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)C2=CC=CC=C2

Origin of Product

United States

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